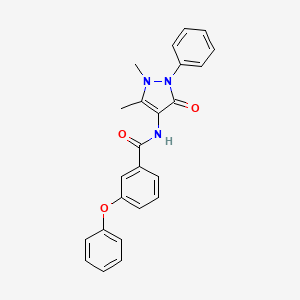

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-phenoxybenzenecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-phenoxybenzenecarboxamide” is a chemical compound that has been studied for its potential applications in various fields . It is synthesized by reacting 4-aminoantipyrine and benzoylisothiocynate in an equimolar ratio .

Synthesis Analysis

The compound is synthesized by reacting 4-aminoantipyrine and benzoylisothiocynate in an equimolar ratio . The reaction is heated at 50 ○C and stirred for 3 hours, yielding an orange solution .Molecular Structure Analysis

The compound was characterized by single crystal XRD analysis . The various intermolecular interactions, including H-bonding and interaction involving π-ring, stabilize the supramolecular assembly . Hirshfeld surface analysis was performed to probe intermolecular interactions in detail .Chemical Reactions Analysis

The compound has been involved in various chemical reactions due to its multi-functional groups . For instance, it has been used as a building block for synthesizing different heterocyclic and bioactive compounds .Physical And Chemical Properties Analysis

The compound has a molecular formula of C36H36N8O6S4 and a monoisotopic mass of 804.164063 Da . It has 14 H bond acceptors, 2 H bond donors, and 12 freely rotating bonds . The compound has a polar surface area of 261 Å2 and a molar volume of 513.0±5.0 cm3 .Wissenschaftliche Forschungsanwendungen

Heterocyclic Compound Synthesis : This compound serves as a key intermediate in the synthesis of a diverse range of heterocyclic compounds. For instance, it has been used in the creation of new pyrazole, pyridine, and pyrimidine derivatives. These processes typically involve reactions with various reagents, leading to compounds with potential applications in medicinal chemistry and materials science (Fadda et al., 2012).

Antimicrobial and Antitumor Activities : Some derivatives synthesized from this compound have shown promising antimicrobial and antitumor activities. For example, new pyrazolopyridines derived from reactions involving the compound have been evaluated for their antioxidant, antitumor, and antimicrobial properties, suggesting potential applications in the development of new therapeutic agents (El‐Borai et al., 2013).

Corrosion Inhibition : In the field of materials science, derivatives of this compound have been studied for their corrosion inhibition efficiency on metals in acidic environments. This research indicates potential applications in protecting metals from corrosion, which is crucial for extending the lifespan of metal structures and components in various industrial applications (Tawfik, 2015).

Luminescent Materials : The compound has also been explored in the context of luminescent materials. Specifically, its derivatives have been utilized in the development of supramolecular liquid crystals that exhibit luminescent properties. These materials have potential applications in optoelectronic devices, highlighting the versatility of this compound in materials science (Moyano et al., 2013).

Wirkmechanismus

Target of Action

It was found to have a good binding interaction with ampicillin-ctx-m-15 , suggesting that it may have potential antimicrobial properties.

Mode of Action

The compound interacts with its target through various intermolecular interactions, including hydrogen bonding and interactions involving π-rings . The highest occupied molecular orbital (HOMO) is located at the hetero atoms, while the lowest unoccupied molecular orbital (LUMO) is located at the benzene ring . This suggests that the compound may interact with its target through electron transfer mechanisms.

Result of Action

The compound was found to have a good binding interaction with ampicillin-ctx-m-15 , suggesting that it may have potential antimicrobial properties.

Eigenschaften

IUPAC Name |

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-phenoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N3O3/c1-17-22(24(29)27(26(17)2)19-11-5-3-6-12-19)25-23(28)18-10-9-15-21(16-18)30-20-13-7-4-8-14-20/h3-16H,1-2H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHZZKPLSWJODRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=CC(=CC=C3)OC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2971375.png)

![1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-fluorophenoxy)ethan-1-one](/img/structure/B2971377.png)

![ethyl 4-({[3-(3-methoxybenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl]acetyl}amino)benzoate](/img/structure/B2971384.png)

![N-[1-(2-Methylpropanoyl)pyrrolidin-3-yl]-4-(prop-2-enoylamino)benzamide](/img/structure/B2971390.png)

![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-3,4-difluorobenzamide](/img/structure/B2971395.png)

![N-(2,4-dimethylphenyl)-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2971397.png)